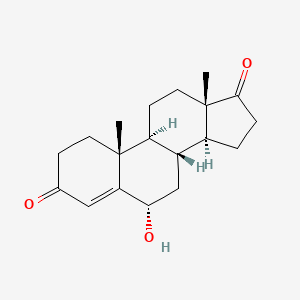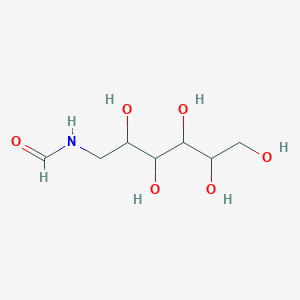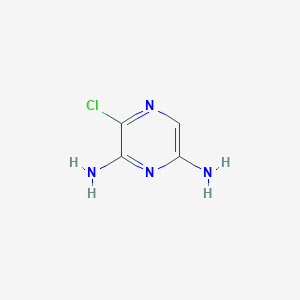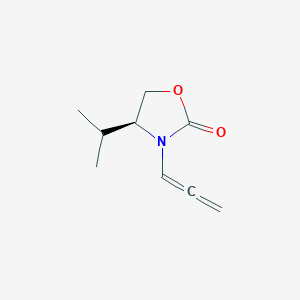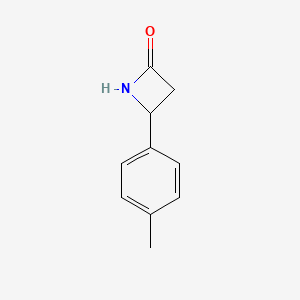
4-(4-メチルフェニル)アゼチジン-2-オン
概要
説明
“4-(4-Methylphenyl)azetidin-2-one” is a chemical compound with the CAS Number: 21161-19-3 . It has a molecular weight of 161.2 .
Synthesis Analysis
While specific synthesis methods for “4-(4-Methylphenyl)azetidin-2-one” were not found, a general approach for the synthesis of 2-azetidinone derivatives involves a simple, one-pot, efficient three-component synthesis . This method uses 4-(2-oxo-2H-chromen-4-ylmethoxy)benzaldehydes, anilines, and chloroacetyl chloride in the presence of triethyl amine as a catalyst under different conditions .Molecular Structure Analysis
The InChI Code for “4-(4-Methylphenyl)azetidin-2-one” is 1S/C10H11NO/c1-7-2-4-8(5-3-7)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“4-(4-Methylphenyl)azetidin-2-one” is a powder with a melting point of 87-88 degrees Celsius .科学的研究の応用
スピロヘテロ環の合成
“4-(4-メチルフェニル)アゼチジン-2-オン”はスピロアゼチジン-2-オン誘導体の1種です . これらの化合物は、有望な生物活性を持つことから、医薬品化学において特に注目されています . これらは、2つの環が同じ原子を共有していることを特徴とするスピロ環状化合物の合成に使用されます .
生物学的および薬理学的活性
“4-(4-メチルフェニル)アゼチジン-2-オン”を含むスピロアゼチジン-2-オン誘導体は、治療特性に加えて、多様な生物学的および薬理学的活性を示すことが判明しています .
抗菌および抗真菌作用
アゼチジン-2-オン誘導体の中には、参照薬(アモキシシリン)と同等の抗菌結果を示したものがあります . また、T. harzianumやA. niger などの菌株に対する抗真菌活性も評価されています。
抗酸化の可能性
様々な置換アゼチジン-2-オン誘導体が、抗酸化活性を持つことが明らかになっています . これは、これらの化合物が、新しい抗酸化薬の開発における潜在的な候補となることを示しています .
抗癌作用
アゼチジン-2-オン誘導体は、その抗癌の可能性についても研究されています . これらの化合物のユニークな構造と特性は、癌研究において興味深い標的となっています .
アミノ酸、アルカロイド、およびトキソイドの合成
長年にわたり、アゼチジン-2-オン誘導体を含むβ-ラクタムは、潜在的な生物学的特性を持つアミノ酸、アルカロイド、およびトキソイドの合成のための汎用性の高いビルディングブロックとして登場してきました .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that azetidin-2-one derivatives have been used in the development of various biologically active compounds .
Mode of Action
It has been suggested that azetidin-2-one derivatives can act as dual inhibitors of hhdac6 and hhdac8, which are histone deacetylases involved in cancer progression .
Biochemical Pathways
Given the potential inhibitory action on hhdac6 and hhdac8, it can be inferred that this compound may influence histone acetylation and gene expression .
Result of Action
Based on its potential inhibitory action on hhdac6 and hhdac8, it can be inferred that this compound may have effects on gene expression and cellular proliferation .
生化学分析
Biochemical Properties
4-(4-Methylphenyl)azetidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. Studies have shown that this compound can interact with various biomolecules, including enzymes involved in cell cycle regulation and apoptosis . For instance, 4-(4-Methylphenyl)azetidin-2-one has been observed to inhibit certain cell cycle genes, leading to the induction of apoptosis in neoplastic cells . These interactions are crucial for understanding the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 4-(4-Methylphenyl)azetidin-2-one on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(4-Methylphenyl)azetidin-2-one has been shown to induce apoptosis in SiHa and B16F10 cells by modulating the expression of genes involved in cytoskeleton regulation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 4-(4-Methylphenyl)azetidin-2-one exerts its effects through specific binding interactions with biomolecules. The compound has been found to interact with the colchicine binding site of human α/β-tubulin, which is crucial for its mechanism of action . This interaction involves the amino acids outlining the binding site, leading to the inhibition of tubulin polymerization and subsequent disruption of the cytoskeleton. Additionally, 4-(4-Methylphenyl)azetidin-2-one can inhibit or activate enzymes, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-Methylphenyl)azetidin-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy and potency in biochemical assays. Studies have shown that 4-(4-Methylphenyl)azetidin-2-one remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.
Dosage Effects in Animal Models
The effects of 4-(4-Methylphenyl)azetidin-2-one vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and apoptosis . At high doses, 4-(4-Methylphenyl)azetidin-2-one may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that a certain concentration of the compound is required to achieve significant biological activity.
Metabolic Pathways
4-(4-Methylphenyl)azetidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(4-Methylphenyl)azetidin-2-one within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, 4-(4-Methylphenyl)azetidin-2-one can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(4-Methylphenyl)azetidin-2-one is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-(4-Methylphenyl)azetidin-2-one may localize to the cytoskeleton, where it disrupts tubulin polymerization and affects cell structure and function. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-(4-methylphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-4-8(5-3-7)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSYEWYRLCXGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509523 | |
| Record name | 4-(4-Methylphenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21161-19-3 | |
| Record name | 4-(p-Tolyl)-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21161-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



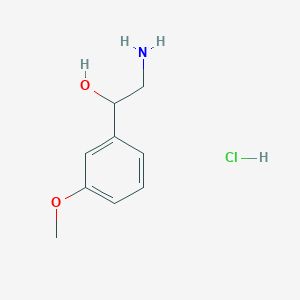



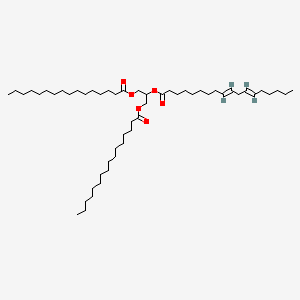
![Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-](/img/structure/B1625547.png)
